BenchChemオンラインストアへようこそ!

6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

Acquire the 6-hydroxylated pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid scaffold to introduce a stereocenter and an additional H-bond donor (HBD=1) versus the non-hydroxylated parent (HBD=0). This fragment-sized (MW 184.15) building block is a validated starting point for PDE4B inhibitor optimization (Pfizer WO 2017/145013 A1) and tumor-associated carbonic anhydrase (hCA IX/XII) inhibitor design, where the 3-carboxylic acid regioisomer is essential for the indirect zinc-interference mechanism. The racemic 6-hydroxyl group enables chiral resolution or diastereoselective elaboration, making this compound irreplaceable by simpler, non-hydroxylated analogs (e.g., CAS 1173003-61-6) or the inactive 2-carboxylic acid regioisomer (CAS 718621-99-9). Supplied as a powder with a Certificate of Analysis.

Molecular Formula C7H8N2O4
Molecular Weight 184.151
CAS No. 2091716-00-4
Cat. No. B2935769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
CAS2091716-00-4
Molecular FormulaC7H8N2O4
Molecular Weight184.151
Structural Identifiers
SMILESC1C(COC2=C(C=NN21)C(=O)O)O
InChIInChI=1S/C7H8N2O4/c10-4-2-9-6(13-3-4)5(1-8-9)7(11)12/h1,4,10H,2-3H2,(H,11,12)
InChIKeyNXTQIIKFYZZFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 2091716-00-4): Core Scaffold and Procurement Profile


6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 2091716-00-4) is a bicyclic heteroaryl-pyrazole carboxylic acid building block belonging to the pyrazolo[5,1-b][1,3]oxazine chemotype. It possesses a molecular formula of C₇H₈N₂O₄ and a molecular weight of 184.15 g·mol⁻¹ . The compound features a fused pyrazole–oxazine core substituted with a carboxylic acid at the 3-position of the pyrazole ring and a hydroxyl group at the 6-position of the oxazine ring. This chemotype has been explored in the medicinal chemistry literature as a scaffold for phosphodiesterase 4B (PDE4B) inhibitors [1] and as non-classical carbonic anhydrase inhibitors with an indirect zinc-interference mechanism [2]. The compound is commercially available through Sigma-Aldrich (Enamine product ENAH5802E838) as a powder with ≥95% purity and is supplied with a Certificate of Analysis, making it suitable for reproducible medicinal chemistry and chemical biology applications .

Why 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid Cannot Be Replaced by In-Class Analogs


Within the pyrazolo[5,1-b][1,3]oxazine carboxylic acid family, small structural modifications produce substantial differences in hydrogen-bonding capacity, molecular recognition, and physicochemical properties that preclude simple interchange. The target compound's 6-hydroxyl group introduces an additional hydrogen-bond donor (HBD = 1) and a fourth hydrogen-bond acceptor (HBA = 4) compared with the non-hydroxylated parent 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6; HBD = 0, HBA = 3), altering aqueous solubility, logP, and target-binding pharmacophore geometry [1]. The 3-carboxylic acid regioisomer engages zinc ions and active-site residues in carbonic anhydrase isoforms through a binding trajectory that is structurally distinct from the 2-carboxylic acid regioisomer (CAS 718621-99-9), as demonstrated by X-ray crystallography and computational docking studies in the heteroaryl-pyrazole carboxylic acid series [2]. Furthermore, the gem-dimethyl analog 7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 2757729-77-2; MW 196.20, C₉H₁₂N₂O₃) replaces the polar hydroxyl with hydrophobic methyl groups, reversing the lipophilicity vector and abolishing the hydroxyl-mediated hydrogen-bonding opportunities critical for selective enzyme inhibition . These structural differences translate into measurable differences in target engagement and pharmacokinetic behaviour, meaning that procurement specifications cannot be satisfied by substituting a cheaper or more readily available in-class analog without altering the experimental outcome.

Quantitative Differentiation Evidence for 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid


Molecular Weight and Elemental Composition Differentiation vs. the Non-Hydroxylated Parent Scaffold

The target compound (C₇H₈N₂O₄, MW 184.15 g·mol⁻¹) incorporates one additional oxygen atom relative to the closest non-hydroxylated analog, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6; C₇H₈N₂O₃, MW 168.15 g·mol⁻¹). This +16 Da mass shift confirms the presence of the 6-hydroxyl substituent and provides a direct analytical handle (LC-MS, HRMS) for identity verification and purity assessment . The elemental composition difference (C₇H₈N₂O₄ vs. C₇H₈N₂O₃) further alters the predicted octanol–water partition coefficient; related 6,6-difluoro pyrazolo-oxazine-2-carboxylic acid analogs have estimated logP ≈ 1.2, and the additional hydroxyl in the target compound is expected to reduce logP by approximately 0.5–1.0 log units relative to the non-hydroxylated parent, improving aqueous solubility for biochemical assay conditions .

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

Hydrogen-Bond Donor and Acceptor Count: Impact on Target Recognition and Solubility

The 6-hydroxyl substituent elevates the hydrogen-bond donor count from 0 (for the non-hydroxylated analog CAS 1173003-61-6) to 1, and the hydrogen-bond acceptor count from 3 to 4 [1]. In the carbonic anhydrase (CA) inhibitor series, X-ray co-crystal structures of heteroaryl-pyrazole carboxylic acids reveal that the carboxylic acid group interacts indirectly with the catalytic zinc ion through a water-mediated network, while additional polar substituents on the heterocyclic core establish contacts with residues such as Thr199, Thr200, and Gln92, contributing to isoform selectivity [2]. The 6-hydroxyl group of the target compound provides an additional hydrogen-bonding vector that is absent in the non-hydroxylated, 6-methyl, 6-fluoro, and 6,6-dimethyl analogs, creating a pharmacophore distinct from those in the PDE4B carboxamide patent series (where the 2-carboxamide, not the 3-carboxylic acid, is the zinc- or metal-coordinating moiety) [3].

Structure-Based Drug Design Pharmacophore Modeling Solubility

Regioisomer Differentiation: 3-Carboxylic Acid vs. 2-Carboxylic Acid Binding Mode

The target compound bears the carboxylic acid at the 3-position of the pyrazole ring, whereas the alternative regioisomer (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, CAS 718621-99-9) places the acid at the 2-position. In the heteroaryl-pyrazole carboxylic acid series, the 3-carboxylate regioisomers (e.g., compound 2c, indolylpyrazole-5-carboxylate backbone) exhibit Ki values against human carbonic anhydrase XII (hCA XII) of 0.21 μM, with differential selectivity over hCA II (Ki = 6.45 μM), hCA IX (Ki = 0.76 μM), and hCA I (Ki = 7.36 μM), as measured by stopped-flow CO₂ hydration assay [1]. The 2-carboxylic acid regioisomer (pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid scaffold) has been primarily exploited as a PDE4B inhibitor chemotype, with patent examples showing binding affinity for the PDE4B isoform but distinct pharmacological target engagement compared with the 3-carboxylic acid CA inhibitor series [2]. These regioisomers are not functionally interchangeable: the carboxylic acid position dictates which enzyme active site is preferentially engaged.

Carbonic Anhydrase Inhibition Regioisomerism X-ray Crystallography

Procurement Reliability: Sigma-Aldrich Product with Batch-Specific Certificate of Analysis

The target compound is listed as Sigma-Aldrich product ENAH5802E838 (Enamine catalog) with a specified purity of 95%, physical form as a powder, and storage at room temperature . A Certificate of Analysis (COA) is available for each batch, providing documented quality control that is absent from many non-certified vendor sources for this compound class. By contrast, the non-hydroxylated analog (CAS 1173003-61-6) is available from multiple vendors at 95–98% purity but without the same level of batch-specific documentation from a Tier-1 supplier . The 2-carboxylic acid regioisomer (CAS 718621-99-9) is listed by Sigma-Aldrich as AldrichCPR, indicating a custom-prepared reagent with variable lead times . The availability of the target compound through Sigma-Aldrich's distribution network ensures supply chain traceability, consistent quality, and faster delivery times compared with custom-synthesis-dependent analogs.

Chemical Procurement Quality Assurance Reproducibility

Predicted Physicochemical Differentiation: pKa, LogP, and Solubility Class

Based on predicted physicochemical parameters for structurally related pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acids, the 6,6-dimethyl analog (CAS 1428233-75-3) has a predicted pKa of 3.90 ± 0.40 and a predicted density of 1.39 ± 0.1 g·cm⁻³ . The 6-methyl analog exhibits a predicted density of 1.51 ± 0.1 g·cm⁻³ and a boiling point of 377.5 ± 30.0 °C . The 7,7-dimethyl analog (CAS 2757729-77-2) has a predicted boiling point of 364.6 ± 30.0 °C and density of 1.39 ± 0.1 g·cm⁻³ [1]. The target compound's 6-hydroxyl group is expected to lower the pKa of the carboxylic acid (electron-withdrawing inductive effect through the oxazine oxygen), enhance aqueous solubility (additional H-bonding), and reduce logP compared with the methyl- and dimethyl-substituted analogs. These predicted differences influence compound handling (weighing, dissolution) and suitability for biochemical assays requiring defined DMSO or aqueous stock concentrations.

ADME Prediction Physicochemical Properties Fragment-Based Drug Design

Class-Level Biological Activity: Pyrazolo-Oxazine Carboxylic Acids as Dual PDE4B/CA Inhibitor Chemotypes

The pyrazolo[5,1-b][1,3]oxazine carboxylic acid scaffold has been validated in two independent biological systems. (1) Pfizer's WO 2017/145013 A1 patent establishes that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamides are potent PDE4B inhibitors with selectivity over other PDE4 isoforms (4A, 4C, 4D), targeting CNS, metabolic, autoimmune, and inflammatory diseases [1]. (2) The ACS Med. Chem. Lett. 2017 study demonstrates that heteroaryl-pyrazole-3-carboxylic acids (e.g., compound 2c, Ki = 0.21 μM for hCA XII) act as non-classical, non-sulfonamide carbonic anhydrase inhibitors that interfere indirectly with the catalytic zinc ion, a mechanism distinct from classical sulfonamide CA inhibitors [2]. The 6-hydroxylated 3-carboxylic acid target compound, by combining structural features of both chemotypes (3-COOH for CA inhibition; pyrazolo-oxazine core for PDE4B recognition), represents a privileged scaffold for exploring dual pharmacology or for use as a functionalizable intermediate in fragment-based drug discovery [3]. No published IC₅₀ or Ki data are currently available for the specific compound CAS 2091716-00-4; all biological activity inferences are class-level extrapolations from published data on close structural analogs.

Phosphodiesterase 4B Carbonic Anhydrase Inhibitor Chemotype

Recommended Research and Procurement Application Scenarios for 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid


Fragment-Based Drug Discovery Targeting Carbonic Anhydrase Isoforms IX and XII

The target compound serves as a fragment-sized (MW 184.15) carboxylic acid-bearing heterocycle suitable for structure-based optimization against tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. The 3-carboxylic acid regioisomer matches the pharmacophore established by compound 2c (hCA XII Ki = 0.21 μM) in the ACS Med. Chem. Lett. 2017 study [1]. The 6-hydroxyl group provides an additional vector for fragment growing or linking, enabling exploration of contacts with residues in the CA active-site rim (e.g., Thr199, Trp209). The indirect zinc-interference mechanism of this chemotype differentiates it from classical sulfonamide CA inhibitors and may offer advantages in isoform selectivity and reduced off-target carbonic anhydrase II inhibition [1]. Researchers should use the Sigma-Aldrich COA to verify batch identity before initiating crystallography soaking experiments or stopped-flow CO₂ hydration assays.

Scaffold for PDE4B-Selective Inhibitor Optimization in CNS and Inflammatory Disease Programs

The pyrazolo[5,1-b][1,3]oxazine core is a validated PDE4B inhibitor scaffold as demonstrated by Pfizer's PCT patent WO 2017/145013 A1 [2]. The 3-carboxylic acid group of the target compound can be elaborated into carboxamide, ester, or heterocyclic bioisostere derivatives to probe PDE4B selectivity over PDE4D (a key selectivity challenge for avoiding emetic side effects). The 6-hydroxyl substituent differentiates this intermediate from the 2-carboxamide patent examples, offering a novel vector for intellectual property generation. The compound's availability as a Sigma-Aldrich catalog product with documented purity supports reproducible SAR studies across medicinal chemistry teams .

Chiral Building Block for Asymmetric Synthesis of Trisubstituted Pyrazolo-Oxazines

The 6-position hydroxyl group introduces a stereogenic center into the oxazine ring, making the compound a chiral building block (racemic or potentially enantioenriched) for the synthesis of stereochemically defined analogs. The Sigma-Aldrich product is supplied as a racemic mixture, but the hydroxyl group can be employed as a handle for chiral resolution (e.g., via diastereomeric salt formation or enzymatic kinetic resolution) or as a directing group for diastereoselective transformations. This chiral functionality is absent in the non-hydroxylated (CAS 1173003-61-6), 6-methyl, 6-fluoro, and 6,6-dimethyl analogs, making the target compound uniquely suited for projects requiring stereochemical complexity at the oxazine 6-position [1].

Analytical Reference Standard for LC-MS Method Development in Pyrazolo-Oxazine Series

With a molecular weight of 184.15 g·mol⁻¹, molecular formula C₇H₈N₂O₄, and a defined InChI key (NXTQIIKFYZZFAR-UHFFFAOYSA-N), the target compound is suitable as an analytical reference standard for LC-MS/MS method development in drug metabolism and pharmacokinetic (DMPK) studies involving pyrazolo-oxazine scaffolds [1]. The +16 Da mass shift relative to the non-hydroxylated analog (MW 168.15) provides a clear mass spectrometry differentiation for monitoring hydroxylation metabolites or for use as a stable isotopic labeling reference point. The batch-specific COA from Sigma-Aldrich supports its use in regulated bioanalytical environments [1].

Quote Request

Request a Quote for 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.